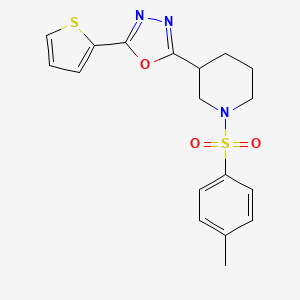

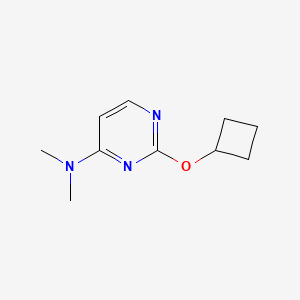

![molecular formula C6H8N4S B2694066 2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine CAS No. 887833-96-7](/img/structure/B2694066.png)

2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazolo[3,2-b][1,2,4]triazoles are highly attractive heterocyclic units due to their diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles can be divided into a few groups: condensation reactions, annulation of a multiple bond or thiirane ring, and via C–H functionalization of thiazole moiety . The condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is the main method for the synthesis of thiazolo[3,2-b][1,2,4]triazoles . This reaction can be performed in acetone at room temperature in the presence of a base (NaOAc, Na2CO3) .Molecular Structure Analysis

The structures of these compounds were supported by FT-IR, 1HNMR, and Mass spectra . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones .Chemical Reactions Analysis

The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

Compounds containing thiazole and triazole moieties, akin to 2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine, have been synthesized for various purposes, including the exploration of their antimicrobial properties. For instance, a study presented the synthesis of new series of thiazole derivatives, aimed at investigating their antimicrobial activity against various bacteria and fungi species. This research highlighted the potential of thiazole derivatives in developing effective antimicrobial agents (Althagafi, El‐Metwaly, & Farghaly, 2019).

Antimicrobial and Antifungal Activities

Research into the biological activities of thiazole and triazole derivatives has shown promising results in terms of antimicrobial and antifungal properties. For example, a study on novel triazene compounds containing benzothiazole rings demonstrated significant cytotoxic activity against cancer cell lines, suggesting the potential therapeutic applications of these compounds in cancer treatment (Alamri et al., 2020). Another study synthesized novel 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones, evaluating their potential as anticancer agents and providing insights into their structure-activity relationships (Holota et al., 2021).

Molecular Interactions and Stability

The influence of temperature and solvents on the molecular interactions of benzotriazole-substituted 1,3,4-thiadiazole derivatives, which share a structural resemblance with this compound, has been studied to understand their physicochemical properties. This research provides valuable information on how solvent choice and structural modifications can affect the activation energy, enthalpy, and entropy of these compounds, offering insights into their potential applications (Godhani, Mulani, & Mehta, 2019).

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit potent analgesic and anti-inflammatory activities , suggesting that they may target enzymes involved in pain and inflammation pathways, such as cyclooxygenase (COX) isoforms .

Mode of Action

Based on its structural similarity to other thiazolo[3,2-b][1,2,4]triazole derivatives, it can be hypothesized that it interacts with its targets, possibly leading to the inhibition of key enzymes in pain and inflammation pathways .

Biochemical Pathways

Given its reported analgesic and anti-inflammatory activities , it can be inferred that it may affect pathways related to pain and inflammation, possibly through the inhibition of COX enzymes .

Result of Action

Based on its reported analgesic and anti-inflammatory activities , it can be inferred that it may lead to the reduction of pain and inflammation at the molecular and cellular levels.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c7-2-1-5-3-11-6-8-4-9-10(5)6/h3-4H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICHPQURIHVJJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)S1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

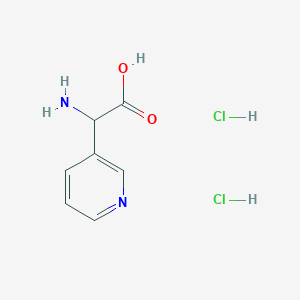

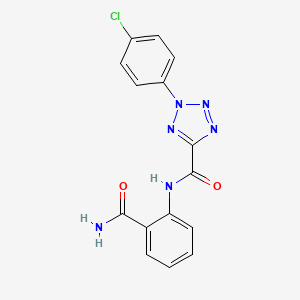

![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)

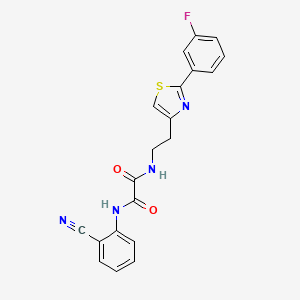

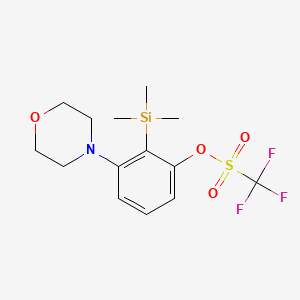

![(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2693984.png)

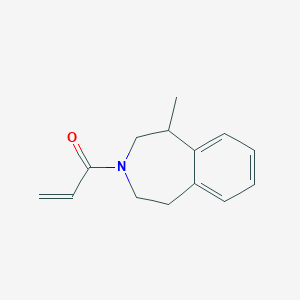

![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2693989.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2693990.png)

![7-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2693992.png)

![3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693999.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2694001.png)